Flubrocythrinate

Vue d'ensemble

Description

Flubrocythrinate, also known as flubrocythrin, is an organic compound with a wide range of applications in scientific research. It is a highly effective, water-soluble, and non-toxic compound that can be used in a variety of laboratory experiments. Flubrocythrinate is an important tool for scientists to study the biochemical and physiological effects of various compounds.

Applications De Recherche Scientifique

1. Impact on Insect Behavior and Ecology

Flubrocythrinate, a synthetic pyrethroid, has been studied for its effects on insect behavior and ecology. Research conducted by McKee, Ibrahim, and Knowles (1987) on the two-spotted spider mite, Tetranychus urticae Koch, found that flucythrinate (a variant of Flubrocythrinate) elicited both immediate and delayed dispersal in these mites. It was noted that lower concentrations of flucythrinate led to immediate dispersal without subsequent inhibition of fecundity, suggesting that pyrethroid-induced mite population outbreaks could result from dispersal of healthy mites to areas of low competition. This study highlights the complex ecological impact of flucythrinate on pest populations and their dispersal patterns (McKee, Ibrahim, & Knowles, 1987).

2. Analytical Detection in Environmental and Crop Samples

Flubrocythrinate's presence and concentration in environmental and food samples have been a subject of scientific interest. Nakata, Fukushima, and Ohkawa (2001) developed a competitive enzyme-linked immunosorbent assay (ELISA) for detecting flucythrinate in various samples. Their method proved effective for detecting flucythrinate in water, soil, and food extracts, providing a crucial tool for monitoring and managing the environmental impact of this synthetic pyrethroid (Nakata, Fukushima, & Ohkawa, 2001).

3. Photodegradation in Environmental Contexts

The stability and degradation of flubrocythrinate under environmental conditions, particularly its photodegradation, have been researched. Dureja and Chattopadhyay (1995) studied the photodegradation of flucythrinate in water and on soil surfaces, finding that it degraded with different half-lives depending on the medium (distilled water, tap water, and aqueous acetone). Their findings are significant for understanding the environmental fate of flucythrinate and its persistence in different environmental matrices (Dureja & Chattopadhyay, 1995).

4. Veterinary and Agricultural Applications

Flucythrinate has been evaluated for its efficacy in veterinary and agricultural contexts. Rechav (1987) studied the use of ear tags impregnated with flucythrinate for controlling the brown ear tick, Rhipicephalus appendiculatus, in South Africa. The study indicated that ear tags with flucythrinate were more effective in controlling these ticks than conventional dipping methods, highlighting its potential as an alternative approach in tick control (Rechav, 1987).

Propriétés

IUPAC Name |

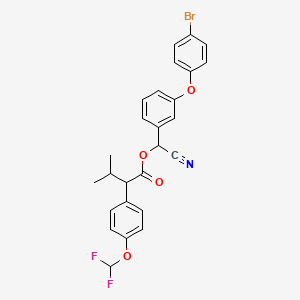

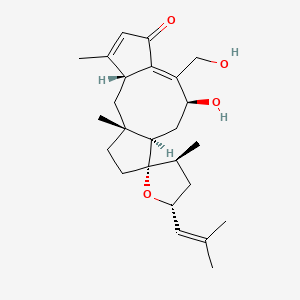

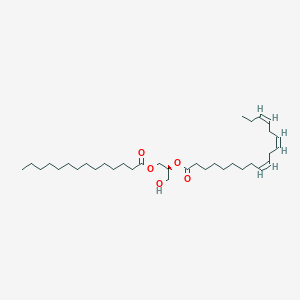

[[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22BrF2NO4/c1-16(2)24(17-6-10-21(11-7-17)33-26(28)29)25(31)34-23(15-30)18-4-3-5-22(14-18)32-20-12-8-19(27)9-13-20/h3-14,16,23-24,26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHNCQOJJZAOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC(F)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BrF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057992 | |

| Record name | Brofluthrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flubrocythrinate | |

CAS RN |

160791-64-0 | |

| Record name | Brofluthrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

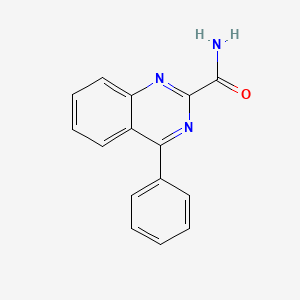

![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)

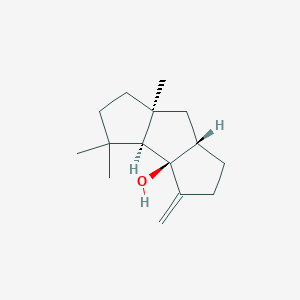

![2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one](/img/structure/B1254942.png)